N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE
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Overview
Description
N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a unique structure combining adamantane, thiazole, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Adamantyl Group: The adamantyl group can be introduced via Friedel-Crafts alkylation using adamantane derivatives.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of nitriles with azides under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the thiazole and tetrazole intermediates with the adamantanecarboxamide moiety using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine derivative.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various functionalized adamantane derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its unique structural features that could interact with biological targets.
Materials Science: The compound’s rigid adamantane core could be useful in the design of novel materials with specific mechanical or electronic properties.
Biological Studies: It could be used as a probe to study the interactions of thiazole and tetrazole rings with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The adamantane moiety could enhance membrane permeability, while the thiazole and tetrazole rings could form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-(2H-tetrazol-2-yl)-1-adamantanecarboxamide: A similar compound with slight variations in the functional groups.
Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Thiazole derivatives: Compounds like thiamine (vitamin B1) and various thiazole-based drugs.
Uniqueness
N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE is unique due to its combination of three distinct moieties: adamantane, thiazole, and tetrazole. This unique structure could confer specific properties, such as enhanced stability, specific binding interactions, and potential for diverse chemical modifications.
Properties
Molecular Formula |
C25H32N6OS |
---|---|
Molecular Weight |
464.6g/mol |
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-(tetrazol-2-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C25H32N6OS/c32-21(24-8-18-4-19(9-24)11-25(10-18,13-24)31-27-14-26-30-31)29-22-28-20(12-33-22)23-5-15-1-16(6-23)3-17(2-15)7-23/h12,14-19H,1-11,13H2,(H,28,29,32) |
InChI Key |
RPPXQYIHOBXWCE-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C56CC7CC(C5)CC(C7)(C6)N8N=CN=N8 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C56CC7CC(C5)CC(C7)(C6)N8N=CN=N8 |
Origin of Product |
United States |
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